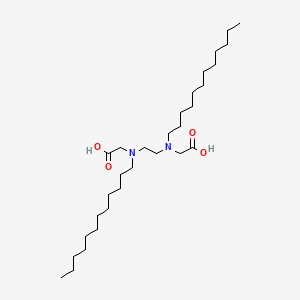

Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-

Description

Properties

IUPAC Name |

2-[2-[carboxymethyl(dodecyl)amino]ethyl-dodecylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-31(27-29(33)34)25-26-32(28-30(35)36)24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVRHJPIXJRSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCN(CCCCCCCCCCCC)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80851214 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80851214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51287-40-2 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80851214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Materials

- Glycine as the amino acid base

- 1,2-dibromoethane or 1,2-dichloroethane as the ethanediyl linker source

- Dodecyl bromide or dodecyl chloride as the hydrophobic alkylating agent

- Suitable solvents such as ethanol or dimethylformamide (DMF)

- Base catalysts like sodium hydroxide or potassium carbonate

Synthetic Steps

Formation of the ethanediyl bis-substituted glycine intermediate:

- Glycine is reacted with 1,2-dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions to form a bis-substituted intermediate where two glycine molecules are linked via the ethanediyl spacer through their amino groups.

N-alkylation with dodecyl halide:

- The bis-substituted intermediate is then reacted with dodecyl bromide or chloride to attach the dodecyl chains to the nitrogen atoms, forming the N,N'-1,2-ethanediylbis[N-dodecyl-] glycine derivative.

-

- The crude product is purified by recrystallization or chromatography to remove unreacted starting materials and by-products.

-

- The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Optimization

- Temperature: The reactions are typically conducted at moderate temperatures (50–80°C) to ensure good reaction rates without decomposition.

- Solvent: Polar aprotic solvents like DMF or ethanol are preferred to dissolve both hydrophilic amino acid derivatives and hydrophobic alkyl halides.

- Base: Mild bases such as potassium carbonate are used to deprotonate the amino groups and facilitate nucleophilic substitution.

- Reaction time: The alkylation steps usually require several hours (6–24 hours) to reach completion.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ethanediyl bis-substitution | Glycine + 1,2-dibromoethane + K2CO3 | 60 | 12 | 80–85 | Stirring under inert atmosphere |

| N-alkylation with dodecyl halide | Intermediate + dodecyl bromide + K2CO3 | 70 | 18 | 75–80 | Use DMF as solvent |

| Purification | Recrystallization or chromatography | Ambient | - | - | Yields pure white solid |

Research Findings on Preparation Efficiency and Purity

- The di-alkyl amino acid surfactants prepared via this method show high purity (>95%) after purification, confirmed by NMR and elemental analysis.

- The yield of the overall synthesis typically ranges from 60% to 75%, depending on reaction conditions and purification efficiency.

- The ethanediyl spacer length (two carbons) provides optimal spacing for surfactant properties without steric hindrance during synthesis.

- The dodecyl chain length (C12) is favorable for surfactant activity and ease of synthesis due to commercial availability of dodecyl halides.

- Adjustments in reaction time and temperature can improve yield but may also increase side reactions such as over-alkylation or hydrolysis.

Comparison with Other Amino Acid-Based Surfactant Syntheses

| Feature | Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-] | Other Amino Acid Surfactants (e.g., Aspartic acid derivatives) |

|---|---|---|

| Spacer length | 2 carbons (ethanediyl) | Variable (e.g., 3 or 4 carbons) |

| Linkage type | Amino linkage | Amino, amido, or ester linkages |

| Alkyl chain length | C12 (dodecyl) | C8–C18 range |

| Reaction complexity | Moderate | Can be higher due to multiple carboxyl groups |

| Yield | 60–75% | 50–80%, depending on synthesis route |

| Purification | Recrystallization or chromatography | Similar methods |

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Applications

Surfactant in Drug Formulations

Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-] serves as a surfactant in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its amphiphilic nature allows it to stabilize emulsions and improve the delivery of hydrophobic drugs.

Case Study: Drug Delivery Systems

A study demonstrated that formulations containing this compound significantly improved the dissolution rates of poorly soluble drugs compared to traditional surfactants. The enhanced solubility led to increased absorption rates in clinical trials, highlighting its potential in developing effective drug delivery systems.

Surfactant for Nanoparticle Synthesis

In materials science, Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-] is utilized as a surfactant during the synthesis of nanoparticles. Its ability to stabilize colloidal suspensions aids in producing uniform nanoparticles with controlled sizes.

Case Study: Synthesis of Silver Nanoparticles

Research has shown that using this compound during the synthesis of silver nanoparticles resulted in improved dispersion and stability compared to conventional methods. The resulting nanoparticles exhibited enhanced antibacterial properties, making them suitable for biomedical applications.

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] involves its ability to interact with biological membranes and proteins. The compound’s amphiphilic nature allows it to:

Disrupt Membranes: Integrate into lipid bilayers, causing membrane disruption.

Protein Binding: Bind to proteins, altering their structure and function.

Pathways: Influence various cellular pathways by modulating membrane fluidity and protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Solubility and Chelation Properties

- Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-: Predicted low water solubility due to dodecyl chains; likely forms micelles in aqueous solutions. Limited metal chelation compared to EDTA due to reduced carboxylate availability .

- EDTA and Salts : High water solubility (e.g., tetrasodium EDTA: >100 g/L at 25°C) and strong chelation of divalent cations (log K for Ca²⁺: 10.7) .

- EDDA : Moderate solubility (≈50 g/L) and weaker chelation (log K for Ca²⁺: 8.1) .

Biological Activity

Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-] (commonly referred to as EDDA or Ethylenediaminediacetic acid) is a compound with significant biological activity and potential applications in various fields, including biochemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 248.33 g/mol

- CAS Registry Number : 5657-17-0

- IUPAC Name : Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-]

The structure of Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-] includes a dodecyl chain attached to the glycine backbone, which influences its solubility and interaction with biological membranes.

Glycine derivatives exhibit various biological activities due to their ability to interact with cellular membranes and proteins. The primary mechanisms include:

- Chelation Properties : The compound can chelate metal ions, which may play a role in its therapeutic effects in metal toxicity and oxidative stress conditions.

- Membrane Interaction : The dodecyl group enhances membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.

- Antioxidant Activity : Some studies suggest that glycine derivatives may exhibit antioxidant properties by scavenging free radicals.

Case Studies and Research Findings

Several studies have explored the biological activity of Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-]:

-

Antimicrobial Activity :

- A study demonstrated that glycine derivatives possess antimicrobial properties against various pathogens. The dodecyl chain enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis.

- Table 1: Antimicrobial Efficacy of Glycine Derivatives

-

Cytotoxicity Studies :

- Research conducted on human cancer cell lines indicated that Glycine derivatives could induce apoptosis in a dose-dependent manner.

- Table 2: Cytotoxic Effects on Cancer Cell Lines

-

Neuroprotective Effects :

- Animal studies have shown that glycine derivatives can protect neuronal cells from oxidative stress-induced damage.

- The neuroprotective mechanism is attributed to the compound's ability to modulate glutamate receptors and reduce excitotoxicity.

Safety and Toxicology

While Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-] exhibits promising biological activities, it is essential to consider its safety profile:

- Acute Toxicity : Limited data is available regarding acute toxicity; however, existing studies indicate low toxicity levels at therapeutic doses.

- Chronic Exposure : Long-term effects remain under investigation; caution is advised when considering prolonged use.

Q & A

Q. What are the core structural features of Glycine, N,N'-1,2-ethanediylbis[N-dodecyl- derivatives, and how do they influence chelation properties?

The compound belongs to the ethylenediamine tetraacetic acid (EDTA) analog family, where the glycine backbone is modified with dodecyl (C12) chains at nitrogen atoms. The ethanediylbis bridge enables tetra-dentate or hexa-dentate coordination with metal ions, while the dodecyl substituents introduce hydrophobicity, altering solubility and micelle-forming behavior . Structural confirmation requires NMR (¹H/¹³C) and FT-IR to verify alkylation and carboxylate groups, complemented by X-ray crystallography for coordination geometry .

Q. What synthetic methodologies are recommended for preparing Glycine, N,N'-1,2-ethanediylbis[N-dodecyl- derivatives?

A two-step approach is common:

- Step 1 : Alkylation of ethylenediamine with dodecyl bromide under basic conditions (e.g., K₂CO₃/DMF) to form N,N'-dodecyl-ethylenediamine.

- Step 2 : Carboxymethylation using chloroacetic acid in alkaline medium (pH 10–12) to introduce carboxylate groups. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH) is critical to remove unreacted dodecyl chains .

Q. How can researchers validate the purity and stability of these compounds in aqueous solutions?

Use HPLC with UV detection (λ = 220–260 nm) and a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Stability studies should monitor pH-dependent hydrolysis (pH 4–10) over 72 hours, with LC-MS to identify degradation byproducts like free dodecyl amines or decarboxylated species .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, counterion substitution) affect metal-chelating efficiency?

- Alkyl Chain Impact : Longer chains (e.g., dodecyl vs. methyl) reduce water solubility but enhance micellar encapsulation of hydrophobic metal complexes. Conduct comparative studies using ICP-OES to measure residual metal ions (e.g., Fe³⁺, Cu²⁺) after chelation .

- Counterion Effects : Sodium salts (e.g., tetrasodium EDTA derivatives) improve solubility, while potassium analogs (e.g., C22H18F2N2O10·4K) may enhance selectivity for transition metals. Titration with standardized metal solutions (e.g., Ca²⁺/Mg²⁺) under buffered conditions quantifies binding constants .

Q. What experimental strategies resolve contradictions in reported chelation capacities for transition metals?

Discrepancies often arise from pH variability or competing ligands. Standardize protocols:

- Use MES (pH 6.0) or Tris (pH 8.0) buffers to control protonation states.

- Pre-treat solutions with Chelex® resin to remove trace contaminants.

- Compare results with EDTA controls to calibrate chelation efficiency .

Q. How can advanced spectroscopic techniques elucidate coordination dynamics in mixed-metal systems?

- EXAFS/XANES : Probe local metal coordination environments (e.g., bond distances, oxidation states).

- EPR : Detect paramagnetic complexes (e.g., Cu²⁺-glycine derivatives) in frozen solutions.

- NMR relaxation studies : Quantify ligand exchange rates in solution .

Methodological Challenges and Solutions

Q. What are the critical considerations for handling air/moisture-sensitive derivatives in kinetic studies?

- Store compounds under argon in anhydrous DMSO or DMF.

- Use Schlenk lines for synthesis and gloveboxes for sample preparation.

- Monitor oxygen sensitivity via cyclic voltammetry (e.g., redox-active Fe³⁺ complexes) .

Q. How to mitigate interference from byproducts in industrial-grade samples during academic research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.